molecular formula C26H38N2O6S2 B2375773 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 1428150-80-4

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B2375773
CAS No.: 1428150-80-4
M. Wt: 538.72
InChI Key: ZENOOFPKCXXNCT-UHFFFAOYSA-N
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Description

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with ethoxy and propan-2-yl groups on the benzene sulfonyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with substituted benzene sulfonyl chlorides under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the sulfonyl chloride groups, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The ethoxy and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield ethyl aldehyde or ethyl carboxylic acid derivatives, while reduction of the sulfonyl groups can produce thiol or sulfide derivatives.

Scientific Research Applications

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
  • 1,4-Bis[2-ethoxy-5-(methyl)benzenesulfonyl]piperazine
  • 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine

Uniqueness

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethoxy and propan-2-yl groups on the benzene sulfonyl moieties enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O6S2/c1-7-33-23-11-9-21(19(3)4)17-25(23)35(29,30)27-13-15-28(16-14-27)36(31,32)26-18-22(20(5)6)10-12-24(26)34-8-2/h9-12,17-20H,7-8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOOFPKCXXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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